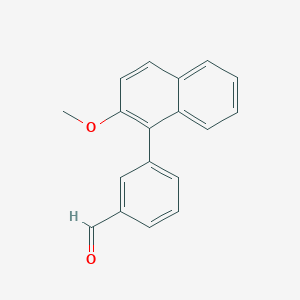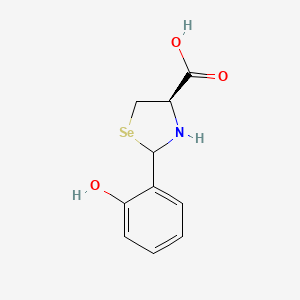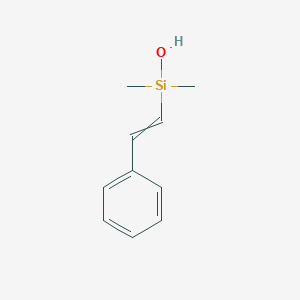![molecular formula C26H21Cl B14186490 1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene CAS No. 927435-01-6](/img/structure/B14186490.png)
1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a chlorinated phenyl group attached to a methylene bridge, which is further connected to two benzene rings. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: NaOH in aqueous or alcoholic medium, NH3 in liquid ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenols or amines, depending on the nucleophile used.
Scientific Research Applications
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved often include the formation of carbocation intermediates, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorinated benzene ring.
Benzyl Chloride: Contains a chlorinated benzyl group but lacks the additional benzene rings.
Diphenylmethane: Similar structure but without the chlorinated phenyl group.
Uniqueness
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is unique due to its combination of a chlorinated phenyl group and two benzene rings connected via a methylene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
927435-01-6 |
|---|---|
Molecular Formula |
C26H21Cl |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-benzhydryl-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C26H21Cl/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25-26H |
InChI Key |
JGXBHIULQGNLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
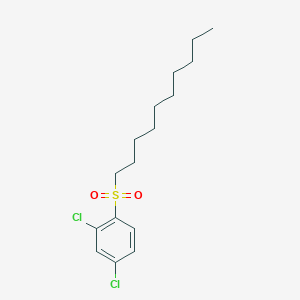
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
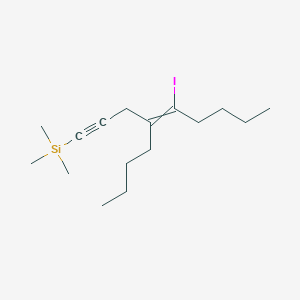
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
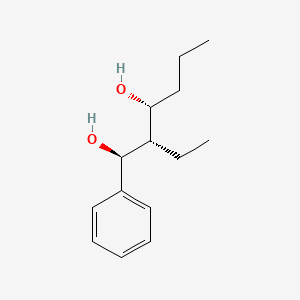
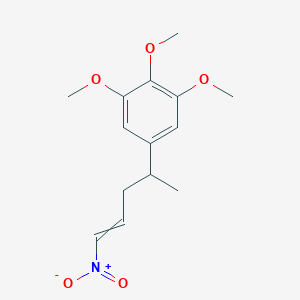
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
